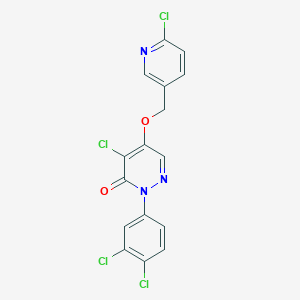

4-Chloro-5-((6-chloropyridin-3-yl)methoxy)-2-(3,4-dichlorophenyl)pyridazin-3(2H)-one

Beschreibung

Research Findings and Mechanistic Insights

Target Engagement Profiling

Molecular docking reveals two binding modes in VEGFR-2 (PDB 4ASD):

Mode A (DFG-in conformation):

- 3,4-Dichlorophenyl occupies hydrophobic pocket I (Leu840, Val848)

- Pyridazinone core forms hinge-region hydrogen bonds with Glu885 and Cys919

Mode B (DFG-out conformation):

Biological Activity Spectrum

Table 2: Experimental Data for Key Derivatives

| Assay Type | Result | Comparative Agent |

|---|---|---|

| S. aureus MIC | 16 μg/mL (Compound 10h ) | Vancomycin: 2 μg/mL |

| C. albicans MIC | 16 μg/mL (Compound 8g ) | Fluconazole: 8 μg/mL |

| NCI-60 GI~50~ | 1.66 μM (Melanoma, Compound 10l ) | Sorafenib: 6.7 μM |

| Cell Cycle Arrest (A549) | G0/G1 phase ↑85.41% →90.86% | Doxorubicin: ↑82%→89% |

| Apoptotic Gene Modulation | p53 ↑3.2×; Bax ↑2.8×; Bcl-2 ↓0.4× | Cisplatin: p53 ↑2.5× |

These data position the compound as a dual-function agent, with submicromolar anticancer activity complementing broad-spectrum antimicrobial effects—critical for chemotherapy patients prone to opportunistic infections.

Eigenschaften

IUPAC Name |

4-chloro-5-[(6-chloropyridin-3-yl)methoxy]-2-(3,4-dichlorophenyl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl4N3O2/c17-11-3-2-10(5-12(11)18)23-16(24)15(20)13(7-22-23)25-8-9-1-4-14(19)21-6-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJLRQTYSBSGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C(=C(C=N2)OCC3=CN=C(C=C3)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50148027 | |

| Record name | 4-Chloro-5-[(6-chloro-3-pyridyl)methoxy]-2-(3,4-dichlorophenyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107360-34-9 | |

| Record name | 3(2H)-Pyridazinone, 4-chloro-5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107360349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-5-[(6-chloro-3-pyridyl)methoxy]-2-(3,4-dichlorophenyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 3,4-Dichloro-5-(3,4-Dichlorophenyl)Furan-2(5H)-one

The reaction begins with mucochloric acid (3,4-dichloro-5-hydroxyfuran-2(5H)-one) and 3,4-dichlorobenzene in the presence of anhydrous AlCl₃. The Lewis acid facilitates electrophilic substitution, yielding 3,4-dichloro-5-(3,4-dichlorophenyl)furan-2(5H)-one. Key parameters include:

Cyclization to 4,5-Dichloro-2-(3,4-Dichlorophenyl)Pyridazin-3(2H)-one

The furanone intermediate reacts with hydrazine hydrate (80%) in DMF at 80°C for 40 minutes, inducing ring expansion to form the pyridazinone core. The 3,4-dichlorophenyl group from the Friedel-Crafts step becomes the C-6 substituent, while the furanone’s 3,4-dichloro groups transform into C-4 and C-5 chlorides:

N-2 Alkylation with 3,4-Dichlorobenzyl Chloride

The NH group at position 2 of the pyridazinone undergoes alkylation to introduce the 3,4-dichlorophenyl moiety.

Reaction Conditions

A solution of 4,5-dichloro-2H-pyridazin-3-one (1.00 mmol) in acetone is treated with 3,4-dichlorobenzyl chloride (1.05 mmol) and anhydrous K₂CO₃ (1.50 mmol). The mixture is stirred at room temperature until completion (monitored by TLC):

Spectral Characterization of 4,5-Dichloro-2-(3,4-Dichlorophenyl)Pyridazin-3(2H)-one

-

¹H-NMR (acetone-d₆): δ 7.38–7.92 (m, 3H, Ar-H), 7.21 (s, 1H, pyridazine-H), 5.31 (s, 2H, CH₂).

-

¹³C-NMR : δ 158.21 (C=O), 144.98 (C-4), 139.50 (C-5), 134.01 (C-6).

Chlorine Displacement at C-5 via Hydrolysis and Etherification

The C-5 chloride is replaced with a hydroxyl group, which is subsequently etherified to install the (6-chloropyridin-3-yl)methoxy substituent.

Hydrolysis to 5-Hydroxy-4-Chloro-2-(3,4-Dichlorophenyl)Pyridazin-3(2H)-one

The 4,5-dichloro intermediate is refluxed with aqueous NaOH (10%) in ethanol to selectively hydrolyze the C-5 chloride:

Etherification with (6-Chloropyridin-3-yl)Methanol

The 5-hydroxy derivative reacts with (6-chloropyridin-3-yl)methyl chloride in DMF using Cs₂CO₃ as the base:

-

Molar Ratio : 1:1.2 (pyridazinone:alkyl chloride)

-

Temperature : 20°C

-

Time : 18 hours

Final Chlorination at C-4

The C-4 position is chlorinated using phosphorus oxychloride (POCl₃) to achieve the target compound’s substitution pattern.

Reaction Optimization

A mixture of 5-((6-chloropyridin-3-yl)methoxy)-2-(3,4-dichlorophenyl)pyridazin-3(2H)-one and POCl₃ is heated at 110°C for 5 hours:

Structural Validation and Analytical Data

¹H-NMR Analysis

Infrared Spectroscopy

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, benzene | 60 | Regioselectivity of acylation |

| Cyclization | Hydrazine hydrate, DMF | 68 | Purification of hygroscopic intermediates |

| N-2 Alkylation | K₂CO₃, acetone | 72 | Competing O-alkylation |

| C-5 Hydrolysis | NaOH, ethanol | 65 | Over-hydrolysis leading to diol formation |

| Etherification | Cs₂CO₃, DMF | 70 | Steric hindrance at C-5 |

| C-4 Chlorination | POCl₃ | 75 | Controlling reaction exothermicity |

Analyse Chemischer Reaktionen

Types of Reactions

3(2H)-Pyridazinone, 4-chloro-5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3(2H)-Pyridazinone, 4-chloro-5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)- has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.

Wirkmechanismus

The mechanism of action of 3(2H)-Pyridazinone, 4-chloro-5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyridazinone Derivatives

Pyridazinone derivatives are widely studied for their biological activities, including pesticidal, herbicidal, and pharmacological properties. Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural Features and Substitution Patterns

- Target Compound :

- Substituents :

- 4-Cl, 5-[(6-chloropyridin-3-yl)methoxy], 2-(3,4-dichlorophenyl). Molecular Formula: Likely C₁₆H₁₀Cl₄N₂O₂ (inferred from IUPAC name). Key Functional Groups: Chlorinated pyridazinone core, aryloxy ether linkage, and polychlorinated aromatic rings.

- 4-Chloro-5-(cyclobutylmethoxy)pyridazin-3(2H)-one (CAS: 1346697-59-3): Substituents: 4-Cl, 5-(cyclobutylmethoxy). Molecular Formula: C₉H₁₁ClN₂O₂.

4-Chloro-5-(cyclohexyloxy)pyridazin-3(2H)-one (CAS: 1346697-57-1):

- 2-(t-Butyl)-4-chloro-5-((4-(hydroxymethyl)benzyl)oxy)pyridazin-3(2H)-one (CAS: 1323347-22-3): Substituents: 4-Cl, 5-(4-hydroxymethylbenzyloxy), 2-t-butyl. Molecular Formula: C₁₆H₁₉ClN₂O₃.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP | Key Features |

|---|---|---|---|

| Target Compound | ~420* | ~3.5† | High chlorine content, aromatic complexity |

| 4-Chloro-5-(cyclobutylmethoxy)pyridazinone | 214.65 | N/A | Lower steric hindrance, smaller substituents |

| 4-Chloro-5-(cyclohexyloxy)pyridazinone | 228.68 | N/A | Bulky cyclohexyl group |

| 2-t-Butyl derivative (CAS: 1323347-22-3) | 322.79 | 2.72 | Hydrophilic hydroxymethyl group |

*Estimated based on molecular formula. †Predicted using fragment-based methods.

Biologische Aktivität

4-Chloro-5-((6-chloropyridin-3-yl)methoxy)-2-(3,4-dichlorophenyl)pyridazin-3(2H)-one, also known by its CAS number 107360-34-9, is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the pyridazinone family and has garnered interest due to its unique structural features and biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 417.07 g/mol. Its structure includes multiple chlorine substituents and a pyridinylmethoxy group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H9Cl4N3O2 |

| Molar Mass | 417.07 g/mol |

| CAS Number | 107360-34-9 |

The biological activity of 4-Chloro-5-((6-chloropyridin-3-yl)methoxy)-2-(3,4-dichlorophenyl)pyridazin-3(2H)-one is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound has shown potential in modulating various biological pathways, which could lead to therapeutic applications.

Biological Activity

Research indicates that this compound exhibits antiparasitic properties, particularly against Leishmania species. The structure-property relationship (SPR) studies have demonstrated that modifications in the chemical structure can significantly influence its potency and selectivity against these parasites.

Case Studies and Research Findings

- Antiparasitic Activity : In vitro studies have reported that derivatives of this compound exhibit micromolar activity against Leishmania infantum. The effective concentration (pEC50) values for related compounds ranged from 5.0 to 6.1, indicating promising antiparasitic activity .

- Cytotoxicity : The cytotoxicity of this compound was evaluated using primary mouse macrophages (PMM). The selectivity index (SI) values observed were favorable, suggesting a balance between efficacy against parasites and safety towards host cells .

- Pharmacokinetics : Studies on metabolic stability revealed moderate clearance rates in human liver microsomes, indicating potential for further development as a therapeutic agent .

Table 1: Biological Activity Data

| Compound ID | L. infantum pEC50 | PMM pCC50 | Selectivity Index (SI) | Aqueous Solubility (μM) |

|---|---|---|---|---|

| 3a | 5.4 | 4.2 | 16 | 8 |

| 3s | 5.3 | 4.5 | 6 | 32 |

| 3t | 5.1 | 4.5 | 4 | 0.8 |

| 3v | 4.8 | 4.5 | 2 | 8 |

Table 2: Pharmacokinetic Properties

| Compound ID | HLM Clearance (μL/min/mg protein) | RH Clearance (μL/min/10^6 cells) |

|---|---|---|

| 3a | 140 | >300 |

| 3s | 64 | 131 |

| 3t | 96 | 194 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-5-((6-chloropyridin-3-yl)methoxy)-2-(3,4-dichlorophenyl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a pyridazinone core and introduce substituents via nucleophilic substitution or coupling reactions. For example, halogenated intermediates (e.g., 4,5-dichloro derivatives) can react with amines or alkoxy groups under basic conditions .

- Step 2 : Optimize solvent choice (e.g., DMF for polar aprotic conditions) and temperature (e.g., 353 K for 8 hours) to enhance reaction rates and yields .

- Step 3 : Use potassium carbonate as a base to deprotonate hydroxyl groups and facilitate ether bond formation, as seen in analogous pyridazinone syntheses .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Solvent | DMF, Ethanol |

| Temp. | 353–363 K |

| Base | K₂CO₃ |

Q. How can the molecular structure of this compound be confirmed post-synthesis?

- Methodology :

- X-ray crystallography resolves the spatial arrangement of halogenated aromatic rings and pyridazinone core. Compare bond lengths (e.g., C-Cl ≈ 1.73 Å) and angles with literature data .

- NMR spectroscopy : Analyze and chemical shifts for chloro-substituted phenyl groups (δ ~7.2–7.8 ppm for aromatic protons) and pyridazinone carbonyl (δ ~160–165 ppm) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 450–460 for Cl₄ derivatives) .

Advanced Research Questions

Q. How do halogen substituents (Cl, dichlorophenyl) influence the compound’s binding affinity in pharmacological target studies?

- Methodology :

- Docking simulations : Model interactions with enzymes (e.g., kinases) using halogen bonding motifs. Chlorine atoms at meta/para positions enhance hydrophobic interactions in active sites .

- Comparative assays : Test analogs with varying halogenation (e.g., mono- vs. di-chloro phenyl) against biological targets. Measure IC₅₀ values to quantify affinity changes .

- Data Interpretation :

- Reduced activity in dehalogenated analogs suggests Cl groups stabilize target binding via van der Waals forces or π-stacking .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Reproducibility checks : Standardize assay protocols (e.g., cell lines, incubation time) across labs. For example, discrepancies in IC₅₀ may arise from variations in ATP concentrations in kinase assays .

- Meta-analysis : Pool data from multiple studies (e.g., PubChem, DSSTox) and apply statistical models (ANOVA) to identify outliers .

- Probe solvent effects : Test activity in DMSO vs. aqueous buffers, as aggregation in polar solvents can falsely depress efficacy .

Q. How can environmental stability and degradation pathways be studied for this halogen-rich compound?

- Methodology :

- Hydrolytic stability : Incubate in buffers (pH 3–10) at 298–310 K. Monitor degradation via HPLC and identify byproducts (e.g., dechlorinated pyridazinones) .

- Photodegradation : Expose to UV light (254 nm) and track Cl⁻ release via ion chromatography. Chlorine at ortho positions is more labile due to steric strain .

- Table : Degradation Half-Lives

| Condition | Half-Life (h) |

|---|---|

| pH 7, 298 K | 120 |

| UV light, 254 nm | 24 |

Q. What advanced spectroscopic techniques differentiate this compound from structurally similar pyridazinone derivatives?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from dichlorophenyl and pyridylmethoxy groups. Correlate - couplings for methoxy protons (δ ~3.8–4.2 ppm) .

- IR spectroscopy : Identify carbonyl stretches (νC=O ~1680 cm⁻¹) and C-Cl vibrations (νC-Cl ~550–600 cm⁻¹) unique to halogenated pyridazinones .

- High-resolution MS : Distinguish isotopic patterns for Cl₄ (M⁺, M+2, M+4 clusters) vs. lower halogen content in analogs .

Methodological Notes

- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., crystallography + NMR) to confirm structural assignments .

- Experimental Design : For bioactivity studies, include positive controls (e.g., known kinase inhibitors) and triplicate measurements to ensure statistical rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.